molecular formula C7H14ClNO B6169274 {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2413884-95-2

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B6169274
CAS No.: 2413884-95-2
M. Wt: 163.64 g/mol
InChI Key: BPDORRNFYIOURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic amine derivative, which has a unique structure that makes it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the reaction of a suitable bicyclic amine precursor with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and structural properties.

Mechanism of Action

The mechanism of action of {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it particularly useful in certain synthetic and medicinal applications.

Properties

CAS No.

2413884-95-2

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)4-8-7;/h6,8-9H,1-5H2;1H

InChI Key

BPDORRNFYIOURJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2)CO.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.